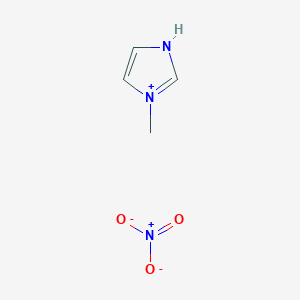

1-Methylimidazolium nitrate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-Methylimidazolium nitrate is an ionic liquid, a class of compounds known for their unique properties such as low volatility, high thermal stability, and ability to dissolve a wide range of materials. These characteristics make ionic liquids valuable in various industrial and scientific applications. This compound, in particular, is recognized for its role as a green solvent in separation processes and electrochemical devices .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Methylimidazolium nitrate can be synthesized by reacting 1-methylimidazole with nitric acid. The reaction typically involves the following steps:

Preparation of 1-Methylimidazole: This compound is commercially available or can be synthesized by methylation of imidazole.

Reaction with Nitric Acid: 1-Methylimidazole is reacted with nitric acid under controlled conditions to form this compound. The reaction is exothermic and requires careful temperature control to prevent decomposition of the product.

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Handling of Reactants: Large quantities of 1-methylimidazole and nitric acid are handled in industrial reactors.

Controlled Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.

Purification: The crude product is purified using techniques such as distillation or recrystallization to obtain high-purity this compound.

Analyse Chemischer Reaktionen

1-Methylimidazolium nitrate undergoes various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: The compound can also undergo reduction reactions, although these are less common.

Substitution: this compound can participate in substitution reactions where the nitrate ion is replaced by other anions.

Common Reagents and Conditions:

Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reducing Agents: Reducing agents such as sodium borohydride can be used.

Substitution Reactions: These reactions often involve other ionic compounds or salts.

Major Products Formed:

Oxidation Products: Various oxidized forms of the imidazolium cation.

Reduction Products: Reduced forms of the imidazolium cation.

Substitution Products: New ionic liquids with different anions.

Wissenschaftliche Forschungsanwendungen

Electrochemical Applications

1-MIM-NO3 exhibits significant potential in electrochemical applications due to its high ionic conductivity and wide electrochemical window. Its properties make it suitable for use in batteries and supercapacitors.

- Conductivity : Research indicates that 1-MIM-NO3 has excellent electrical conductivity, which is crucial for efficient charge transport in electrochemical devices. Studies have shown that ionic liquids like 1-MIM-NO3 can achieve conductivities comparable to traditional electrolytes .

- Electrochemical Stability : The electrochemical stability of 1-MIM-NO3 has been characterized through cyclic voltammetry, revealing a stable window of operation, which is essential for high-performance energy storage systems .

Catalytic Applications

1-MIM-NO3 serves as a catalyst or solvent in various chemical reactions, particularly in organic synthesis and green chemistry.

- Catalytic Activity : It has been utilized in the synthesis of fine chemicals and pharmaceuticals. The ionic liquid's ability to dissolve both polar and non-polar compounds enhances reaction rates and yields .

- Green Chemistry : Its use as a solvent aligns with green chemistry principles, reducing the need for hazardous organic solvents. Studies have demonstrated that reactions conducted in 1-MIM-NO3 can lead to cleaner products with fewer by-products .

Material Science

In material science, 1-MIM-NO3 has been explored for its unique properties that can be harnessed in the development of new materials.

- Nanostructuring : The ionic liquid facilitates the formation of nanostructured materials through templating methods. Its ability to stabilize nanoparticles makes it an attractive medium for synthesizing nanomaterials with specific properties .

- Thermal Properties : The thermal stability of 1-MIM-NO3 is noteworthy, with studies indicating its melting point around 339 K. This thermal stability allows it to be used in high-temperature applications without significant degradation .

Toxicological Studies

While exploring its applications, it is essential to consider the safety profile of 1-MIM-NO3.

- Toxicity Assessments : Recent studies have highlighted the cytotoxic effects of imidazolium-based ionic liquids. In vitro studies have shown that exposure to high concentrations can induce oxidative stress and apoptosis in human cell lines . Understanding these effects is crucial for evaluating the safe use of 1-MIM-NO3 in commercial applications.

Data Summary Table

Case Study 1: Battery Technology

A study demonstrated that incorporating 1-MIM-NO3 into lithium-ion batteries improved their performance metrics significantly compared to conventional electrolytes. The ionic liquid's high conductivity enabled faster ion transport, leading to enhanced charge/discharge rates.

Case Study 2: Green Synthesis

In a recent experiment, researchers employed 1-MIM-NO3 as a solvent for synthesizing biodiesel from triglycerides. The reaction achieved higher yields and lower energy consumption compared to traditional methods, showcasing the ionic liquid's potential in sustainable chemical processes.

Wirkmechanismus

The mechanism by which 1-methylimidazolium nitrate exerts its effects is primarily through its ionic nature. The imidazolium cation and nitrate anion interact with other molecules through electrostatic forces, hydrogen bonding, and van der Waals interactions. These interactions facilitate the dissolution of various substances and enhance reaction rates in chemical processes .

Vergleich Mit ähnlichen Verbindungen

1-Methylimidazolium nitrate can be compared with other imidazolium-based ionic liquids, such as:

1-Butyl-3-methylimidazolium nitrate: Similar in structure but with a longer alkyl chain, leading to different physical properties and applications.

1-Butyl-2,3-dimethylimidazolium nitrate: Another variant with additional methyl groups, affecting its thermal stability and solubility.

Uniqueness: this compound is unique due to its specific balance of thermal stability, solubility, and low volatility, making it particularly suitable for applications requiring green solvents and high thermal stability.

Eigenschaften

IUPAC Name |

3-methyl-1H-imidazol-3-ium;nitrate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2.NO3/c1-6-3-2-5-4-6;2-1(3)4/h2-4H,1H3;/q;-1/p+1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XALWTPNRISPPIZ-UHFFFAOYSA-O |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CNC=C1.[N+](=O)([O-])[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.